molecular formula C18H21N3O4S2 B2404688 N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-01-9

N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2404688
CAS No.: 851782-01-9
M. Wt: 407.5
InChI Key: BRLGHJFKWHXLIL-UHFFFAOYSA-N
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Description

This compound is known for its complex structure, featuring a pyrazole core, phenyl groups, and sulfonamide functionalities. Its unique structural components allow for diverse chemical behaviors and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multi-step procedures beginning with the preparation of the pyrazole ring, followed by functionalization with the phenyl groups and subsequent sulfonation. Common reagents include hydrazines, aryl aldehydes, and sulfonating agents.

Industrial Production Methods

In an industrial setting, the synthesis is often scaled up using continuous flow reactors, ensuring consistent yield and quality. The process involves stringent control of reaction conditions such as temperature, pressure, and reagent concentrations to optimize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the sulfonyl group.

  • Reduction: : Reduction typically targets the sulfone to yield sulfide.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or peracids.

  • Reduction: : Often performed using hydride donors like lithium aluminum hydride.

  • Substitution: : Halogenated reagents and catalysts like Lewis acids.

Major Products Formed

These reactions yield various derivatives, enhancing the compound's utility in different research and industrial applications.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a precursor for synthesizing more complex molecules, particularly in creating heterocyclic compounds for pharmaceuticals.

Biology

In biology, its structural features make it useful in studying enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, the compound is explored for its anti-inflammatory and analgesic properties. Its ability to modulate certain biological pathways adds to its therapeutic potential.

Industry

Industrially, it is used in the manufacture of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The compound's mechanism of action is linked to its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific biological pathways, leading to its observed effects in various assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-(Methylthio)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

  • N-(4-(1-(Methylsulfinyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

These compounds share structural similarities but differ in their substituent groups, which alters their reactivity and biological activity.

Uniqueness

N-(4-(1-(Methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its balanced solubility and stability, making it a versatile candidate for various applications across different fields.

Biological Activity

N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique pyrazole structure, which is often associated with various therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide. Its molecular formula is C17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}, and it has a molecular weight of 393.48 g/mol. The structure includes a pyrazole ring and sulfonamide groups, which contribute to its biological properties.

The mechanism of action of this compound primarily involves enzyme inhibition. The compound is believed to interact with specific molecular targets by binding to their active sites, thereby blocking enzymatic activity. This inhibition can influence various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests that this compound could exhibit anti-inflammatory properties.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have shown efficacy against neuroblastoma cells through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

A notable study explored the effects of similar compounds on neuroblastoma cells. The results indicated that treatment with these compounds led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways . Such findings highlight the potential of this compound as a candidate for further development in anticancer therapies.

Data Summary

Property Value
IUPAC NameN-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide
Molecular FormulaC17H19N3O4S2C_{17}H_{19}N_{3}O_{4}S_{2}
Molecular Weight393.48 g/mol
Mechanism of ActionEnzyme inhibition
Potential ApplicationsAnti-inflammatory, anticancer

Properties

IUPAC Name

N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-3-27(24,25)20-16-11-9-14(10-12-16)17-13-18(15-7-5-4-6-8-15)21(19-17)26(2,22)23/h4-12,18,20H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLGHJFKWHXLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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